Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1242268-08-1
VCID: VC2670036
InChI: InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(9)4-10-7(6)15(2,12)13/h3-4H,1-2H3
SMILES: COC(=O)C1=C(N=CC(=C1)Cl)S(=O)(=O)C
Molecular Formula: C8H8ClNO4S
Molecular Weight: 249.67 g/mol

Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate

CAS No.: 1242268-08-1

Cat. No.: VC2670036

Molecular Formula: C8H8ClNO4S

Molecular Weight: 249.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate - 1242268-08-1

Specification

CAS No. 1242268-08-1
Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
IUPAC Name methyl 5-chloro-2-methylsulfonylpyridine-3-carboxylate
Standard InChI InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(9)4-10-7(6)15(2,12)13/h3-4H,1-2H3
Standard InChI Key KYBYNDZQIFEHIT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=CC(=C1)Cl)S(=O)(=O)C
Canonical SMILES COC(=O)C1=C(N=CC(=C1)Cl)S(=O)(=O)C

Introduction

Chemical Identity and Structure

Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate is a substituted pyridine derivative with multiple functional groups. Its structure contains a pyridine ring as the core scaffold with three key substituents: a chlorine atom at the 5-position, a methanesulfonyl group at the 2-position, and a methyl carboxylate group at the 3-position. This arrangement of functional groups creates a molecule with diverse reactive sites suitable for further chemical transformations.

The compound is officially identified through several chemical designations:

IdentifierValue
CAS Number1242268-08-1
IUPAC Namemethyl 5-chloro-2-(methylsulfonyl)nicotinate
Molecular FormulaC₈H₈ClNO₄S
Molecular Weight249.67 g/mol
InChI1S/C8H8ClNO4S/c1-14-8(11)6-3-5(9)4-10-7(6)15(2,12)13/h3-4H,1-2H3
InChI KeyKYBYNDZQIFEHIT-UHFFFAOYSA-N
MDL NumberMFCD16710281

The structural characteristics of this compound, particularly the presence of the sulfonyl group and carboxylate functionality, contribute to its potential usefulness in various chemical applications .

Physical and Chemical Properties

Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate presents as a low melting solid at standard conditions. While comprehensive physical property data is limited in the available literature, several key characteristics can be determined or inferred based on its structure and chemical composition.

The physical state of the compound is described as a "Low Melting Solid" in commercial catalogs, indicating that it has a relatively low melting point compared to similar heterocyclic compounds . The commercial product typically has a purity of 95% or higher, which is suitable for most research applications .

Based on its chemical structure, several properties can be predicted:

PropertyPredicted/Known ValueBasis for Prediction
SolubilityLikely soluble in polar organic solvents (DMSO, acetonitrile, dichloromethane); limited solubility in waterPresence of both polar functional groups and aromatic ring
Melting PointLow to moderate (exact value not specified)Described as "Low Melting Solid"
StabilityModerate stability; potentially sensitive to strong nucleophilesBased on reactive functional groups present
AcidityWeakly acidic hydrogens on the methyl groupsChemical structure analysis
ReactivityReactive at multiple sites, particularly at the sulfonyl and carboxylate groupsBased on functional group chemistry

The compound's chemical reactivity is largely determined by its functional groups. The methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions, while the methyl carboxylate group provides a site for various transformations such as hydrolysis, amidation, or reduction .

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative for this compound:

  • ¹H NMR would show signals corresponding to:

    • The methyl protons of the ester group (likely around 3.9-4.0 ppm)

    • The methyl protons of the methanesulfonyl group (likely around 3.2-3.4 ppm)

    • The aromatic protons of the pyridine ring (likely in the 7.5-9.0 ppm range)

  • ¹³C NMR would display carbon signals for:

    • The carbonyl carbon of the ester group (around 165-170 ppm)

    • The pyridine ring carbons (120-160 ppm)

    • The methyl carbons of both the ester and sulfonyl groups (around 40-55 ppm)

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight of 249.67 g/mol and provide a fragmentation pattern characteristic of the compound's structure. Typical fragments might include:

  • Loss of the methyl group from either the ester or sulfonyl group

  • Loss of the entire methoxy group from the ester

  • Fragmentation patterns associated with the pyridine ring

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • Ester C=O stretching (around 1730-1750 cm⁻¹)

  • Sulfonyl S=O symmetric and asymmetric stretching (around 1140-1160 cm⁻¹ and 1300-1350 cm⁻¹)

  • Aromatic C=C and C=N stretching from the pyridine ring (1400-1600 cm⁻¹)

These analytical techniques, combined with elemental analysis and chromatographic purity assessment, would provide comprehensive characterization of Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate for research and development purposes.

SupplierCatalog NumberCountry of OriginPurity
Apollo ScientificOR303845Not specifiedNot specified
Key Organics/BIONETKEY298198530GB (Great Britain)95%

These suppliers specialize in providing heterocyclic building blocks and other specialized chemicals for research purposes .

Related Compounds and Structural Analogs

Understanding the relationship between Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate and similar compounds can provide context for its properties and potential applications:

Structural Variations

Several related compounds appear in the search results:

  • Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate: An isomer with different positioning of the chloro and methanesulfonyl groups

  • Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: A thiophene analog containing similar functional groups but with a different heterocyclic core

  • Methyl 6-(methylsulfonyl)nicotinate: A related compound lacking the chloro substituent

These structural analogs may share similar chemical behavior and applications, with variations in reactivity and physical properties based on the specific arrangement of functional groups and the nature of the heterocyclic core.

Functional Group Variations

The search results also mention compounds with similar substitution patterns but different functional groups:

  • Methyl 5-chloro-2-methoxybenzoate: Contains a methoxy group in place of the methanesulfonyl group

  • Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate: Features a more complex sulfamoyl group

These variations illustrate the diversity of functionalized heterocycles available for research purposes and the range of potential modifications that could be applied to Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate for specific applications.

Research Context and Future Directions

Knowledge Gaps

Several knowledge gaps exist regarding Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate:

  • Comprehensive physical property data

  • Detailed spectroscopic characterization

  • Specific synthetic routes with optimized conditions

  • Potential biological activities or applications in materials science

Addressing these gaps through future research would enhance understanding of this compound and potentially reveal new applications in pharmaceutical chemistry or other fields.

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